3,5-Difluoro-4-nitrobenzoic acid
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Overview
Description
3,5-Difluoro-4-nitrobenzoic acid is an organic compound with the molecular formula C₇H₃F₂NO₄ It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a nitro group
Mechanism of Action
Target of Action
It’s known that nitrobenzoic acids are often used in organic synthesis, particularly in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
Nitrobenzoic acids are generally involved in electron transfer processes . In the context of the Suzuki-Miyaura reaction, the compound may participate in the transmetalation step, where it transfers its organic group from boron to palladium .
Biochemical Pathways
It’s known that nitrobenzoic acids can be involved in various synthetic pathways, such as the synthesis of benzoxazoles .
Pharmacokinetics
Its lipophilicity (Log Po/w) is reported to be 0.59 (iLOGP) and 1.48 (XLOGP3), which could influence its distribution and bioavailability .
Result of Action
Nitrobenzoic acids are generally known to participate in various chemical reactions, leading to the formation of new compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Difluoro-4-nitrobenzoic acid. For instance, the compound’s solubility can be affected by the pH and temperature of the environment . Additionally, the presence of other substances, such as catalysts or inhibitors, can also influence its reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-nitrobenzoic acid typically involves the nitration of 3,5-difluorobenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using organometallic reagents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Organometallic reagents like Grignard reagents or organolithium compounds are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
Reduction: 3,5-Difluoro-4-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Coupling Reactions: Biaryl compounds with diverse functional groups.
Scientific Research Applications
3,5-Difluoro-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrobenzoic acid: Lacks the fluorine atoms, resulting in different chemical and biological properties.
3,5-Dichloro-4-nitrobenzoic acid: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and applications.
Uniqueness
3,5-Difluoro-4-nitrobenzoic acid is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical properties. The fluorine atoms increase the compound’s stability and resistance to metabolic degradation, while the nitro group provides a site for further chemical modifications. This combination makes it a valuable intermediate in the synthesis of various functional molecules .
Properties
IUPAC Name |
3,5-difluoro-4-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO4/c8-4-1-3(7(11)12)2-5(9)6(4)10(13)14/h1-2H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDACLYZECMWDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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